molecular formula C10H9Cl2N3O B2962303 alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol CAS No. 58905-18-3

alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

Cat. No.: B2962303
CAS No.: 58905-18-3
M. Wt: 258.1
InChI Key: XCWJBJOPHSVLGU-UHFFFAOYSA-N
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Description

Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is a synthetic compound known for its diverse applications in pharmaceuticals and agriculture. This compound features a 2,4-dichlorophenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethanol moiety. Its unique structure contributes to its utility in various scientific and industrial applications.

Scientific Research Applications

Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl acetoacetate to form the intermediate 2,4-dichlorophenyl hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the 1,2,4-triazole ring. The final step involves the reduction of the triazole compound with sodium borohydride to obtain the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes in pathogenic organisms. The 1,2,4-triazole ring interacts with the enzyme’s active site, disrupting its normal function and leading to the inhibition of fungal growth. This mechanism is similar to that of other triazole-based antifungal agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol is unique due to its specific substitution pattern on the phenyl ring, which enhances its binding affinity to target enzymes. This structural feature contributes to its potent antifungal activity and makes it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWJBJOPHSVLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866718
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-18-3
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25.6 g (0.1 mole) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanone are dissolved in 610 ml of methanol, and 6.3 g (0.15 mole) of sodium borohydride are added in portions at 5° to 10° C., while stirring. The mixture is then stirred at room temperature for one hour and heated at the boil for one hour. After the solvent has been distilled off, 250 ml of water and 50 ml of concentrated hydrochloric acid are added to the residue and the mixture is boiled up for 15 minutes. After the reaction mixture has been rendered alkaline with sodium hydroxide solution, the solid reaction product can be filtered off. It is recrystallized from aqueous acetonitrile. 12 g (42% of theory) of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol of melting point 87° C. are obtained.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
610 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a dimethyl sulfoxide solution (50 ml) of sodium 1,2,4-triazole, generated from 3.25 g (0.047 m) of 1H-1,2,4-triazole, and 1.9 g (0.047 m) of sodium hydroxide, is added 10 g (0.045 m) of 2-hydroxy-2,4-dichlorophenethyl chloride dropwise at 110° under nitrogen. The reaction is stirred at 110° for 11/2 hours. The reaction mixture is poured into water and extracted with methylene chloride. The combined organic extracts are washed with water and dried over MgSO4. Solvent is evaporated to give 8 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
2-hydroxy-2,4-dichlorophenethyl chloride
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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